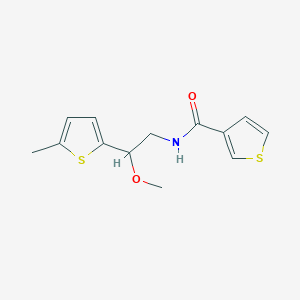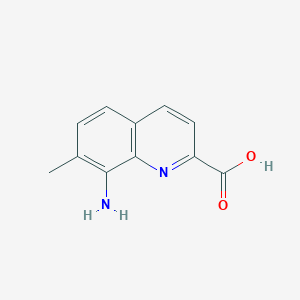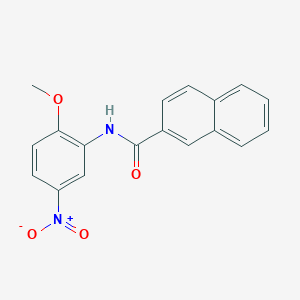![molecular formula C11H10N2O B2997471 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one CAS No. 2415517-05-2](/img/structure/B2997471.png)
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- 7-Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, related to your compound of interest, are synthesized through the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions. This process demonstrates the versatility of these compounds in synthetic applications, including the production of tricyclic derivatives (Goto et al., 1991).
- The crystal packing of isomeric compounds with similar structures shows interesting interactions like C–H⋯N and π⋯π, indicating potential applications in molecular design and crystal engineering (Lai et al., 2006).
Anticancer Activity :
- Polysubstituted 4H-pyran derivatives, synthesized through a process involving pyrrolo-pyridine compounds, have shown significant anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer agents (Hadiyal et al., 2020).
Pharmacological Properties :
- Thioanalogues of pyrrolidine and pyridine derivatives, which are structurally related to your compound, have been synthesized and analyzed for their structures and potential biological activities. This research contributes to the understanding of the pharmacological properties of such compounds (Wojciechowska-Nowak et al., 2011).
Molecular Docking and In Vitro Screening :
- Novel pyridine and fused pyridine derivatives, including those similar to your compound, have been synthesized and subjected to molecular docking screenings. They exhibit antimicrobial and antioxidant activity, suggesting their potential in medicinal chemistry applications (Flefel et al., 2018).
Computational Analysis :
- Computational studies on related Mannich base pyrrolidine derivatives have provided insights into their equilibrium geometry, vibrational spectra, and electronic structure. This research is significant for understanding the antioxidant activity of these compounds (Boobalan et al., 2014).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been known to interact with various proteins and enzymes in the body, influencing cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one . These factors can include pH, temperature, and the presence of other molecules, among others.
Analyse Biochimique
Biochemical Properties
1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic processes in the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The metabolic pathways of this compound can influence the levels of various metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The distribution of this compound can influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to its appropriate subcellular locations .
Propriétés
IUPAC Name |
1-methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-3-6-13-8-5-9-4-7-12(2)10(9)11(13)14/h1,4-5,7-8H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTUOPAVCLHOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-Methoxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2997388.png)
![4-[3-(4-Bromophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2997389.png)
![3-acetyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2997391.png)
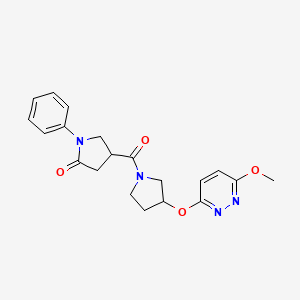


![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)
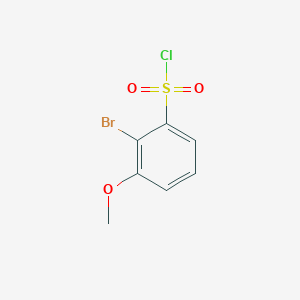

![5-ethyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2997404.png)
